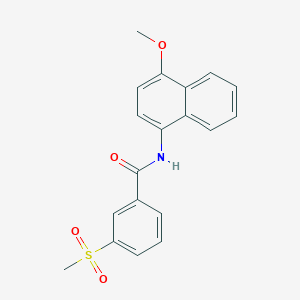

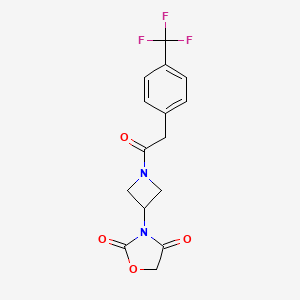

N-(4-methoxynaphthalen-1-yl)-3-methylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

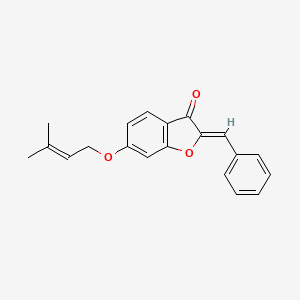

The compound “N-(4-methoxynaphthalen-1-yl)-3-methylsulfonylbenzamide” seems to be a complex organic compound. It likely contains a naphthalene ring structure, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The “methoxy” group (-OCH3) and “methylsulfonyl” group (-SO2CH3) are common functional groups in organic chemistry .

Scientific Research Applications

Catalytic Applications

Selectivity Engineering in O-Methylation of 2-Naphthol : Research highlighted the importance of N-(4-methoxynaphthalen-1-yl)-3-methylsulfonylbenzamide derivatives in catalytic processes. For instance, the study on the selectivity engineering of solid base catalyzed O-methylation of 2-naphthol with dimethyl carbonate pointed out the efficiency of using greener agents for methylation, emphasizing the environmental benefits and potential industrial applications (Yadav & Salunke, 2013).

Antimicrobial Activity

Synthesis and Antibacterial Evaluation : Derivatives of N-(4-methoxynaphthalen-1-yl)-3-methylsulfonylbenzamide were synthesized and characterized, demonstrating significant antibacterial properties against various pathogens. A study focusing on the synthesis, molecular docking, and antibacterial evaluation of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives highlighted the potential of these compounds in treating bacterial infections, with one derivative exhibiting the lowest minimum inhibitory concentration (MIC) value against Proteus vulgaris (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Enzyme Inhibition

Sigma(1) Receptor Binding and Activity : The study on methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives investigated the selective binding and activity at the sigma(1) receptor, revealing potent sigma(1) ligands with significant selectivity profiles. This research opens up new avenues for understanding receptor-ligand interactions and developing targeted therapies (Berardi et al., 2005).

Mechanism of Action

Target of Action

The primary targets of 3-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities . These activities could potentially be attributed to the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple pathways

Result of Action

As an indole derivative, it may exhibit a range of biological activities . .

properties

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-24-18-11-10-17(15-8-3-4-9-16(15)18)20-19(21)13-6-5-7-14(12-13)25(2,22)23/h3-12H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVOWLZZDYCAEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxynaphthalen-1-yl)-3-methylsulfonylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylbenzyl)amino]ethanol hydrochloride](/img/structure/B2923901.png)

![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2923905.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2923909.png)

![N-(3,4-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2923911.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2923919.png)